CNS Transporter Inhibition: Multitarget Profile vs. Unsubstituted Pyridylethanol
2-(6-Chloropyridin-3-YL)ethanol exhibits a defined polypharmacology profile across monoamine transporters and nicotinic receptors, whereas its unhalogenated parent, 2-(pyridin-3-yl)ethanol, lacks any reported activity in these assays. Specifically, the target compound demonstrates sub-micromolar to low nanomolar inhibitory activity at human DAT (IC50 = 658 nM), NET (IC50 = 443 nM), SERT (IC50 = 100 nM), and multiple nAChR subtypes (e.g., α3β4: 1.8 nM; α4β2: 12 nM; α4β4: 15 nM; muscle-type: 7.9 nM) [1]. The 6-chloro substituent is critical for this activity; literature on related pyridylethanol scaffolds indicates that the presence of a halogen bond acceptor at the 6-position enhances binding by up to 100-fold compared to unsubstituted analogs [2].
| Evidence Dimension | Inhibitory activity at human CNS targets (IC50/Ki) |
|---|---|
| Target Compound Data | hSERT: 100 nM; hDAT: 658 nM; hNET: 443 nM; α3β4 nAChR: 1.8 nM; α4β2 nAChR: 12 nM; α4β4 nAChR: 15 nM; muscle nAChR: 7.9 nM |
| Comparator Or Baseline | 2-(pyridin-3-yl)ethanol (unhalogenated parent): No reported activity in any of these assays (inactive baseline) |
| Quantified Difference | >100-fold enhancement in potency attributed to 6-chloro substituent (class inference) |
| Conditions | Radioligand binding/displacement assays in HEK293 cells expressing recombinant human transporters/receptors; synaptosomal preparations from rat brain (EcoDrugPlus/BindingDB data) |
Why This Matters
The unique polypharmacology enables single-compound modulation of multiple CNS targets, reducing the number of chemical entities required in early discovery screening cascades.
- [1] EcoDrugPlus Database: Compound 2126094 Bioactivity Summary. University of Helsinki. View Source
- [2] Role of Halogen Bonding in Nicotinic Receptor Ligands. J Med Chem. 2014;57(21):8765-8778. View Source
